molecular formula C18H18FN3S B4617136 3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole

3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole

Cat. No. B4617136
M. Wt: 327.4 g/mol
InChI Key: YGKZFLWRSLJSHR-UHFFFAOYSA-N
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Description

3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the reaction of various precursors under controlled conditions. While specific synthesis methods for the exact compound were not found, general approaches involve the condensation of hydrazides with isocyanates, as demonstrated in the synthesis of similar compounds (Saleem et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various functional groups that influence the compound's properties. X-ray diffraction and density functional theory (DFT) calculations are commonly used to elucidate these structures, revealing aspects like bond angles, dihedral angles, and conformational details (Shukla et al., 2014).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in a variety of chemical reactions, often influenced by their substituents. They may participate in nucleophilic and electrophilic substitutions, depending on the nature of the substituent groups. The presence of a fluorobenzylthio group in the compound may also influence its reactivity.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallization behavior, are crucial for their practical applications. These properties are typically determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Panini et al., 2014).

Scientific Research Applications

Molecular Interaction Studies

A study conducted by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives to explore intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations, providing insights into the nature of these molecular interactions Shukla et al., 2014.

Synthesis and Characterization

Ahmed et al. (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating an α-ketoester functionality and two phenyl substituents. These compounds displayed self-assembled dimer formations in the solid state, establishing O⋯π-hole tetrel bonding interactions. This work contributes to the understanding of how substituents influence molecular interactions and the synthesis of structurally novel triazoles Ahmed et al., 2020.

Biological Activity Investigations

Kravchenko's (2018) research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives highlighted their promising biological activity spectrum. By synthesizing new compounds and exploring their bioactivity, the study aimed to discover substances with potential therapeutic applications. The findings indicated both diuretic and antidiuretic effects, demonstrating the complex bioactivity profile of triazole derivatives and suggesting their utility in developing new pharmacological agents Kravchenko, 2018.

Pharmacological Potential

Liu et al. (2012) embarked on a study to develop novel inhibitors targeting ketol-acid reductoisomerase by synthesizing a series of azoles derivatives. One particular compound, 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole, showed excellent inhibitory activity in vitro, illustrating the potential of triazole derivatives in agricultural applications as herbicidal agents Liu et al., 2012.

properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3S/c1-22-17(12-11-14-7-3-2-4-8-14)20-21-18(22)23-13-15-9-5-6-10-16(15)19/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKZFLWRSLJSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole

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